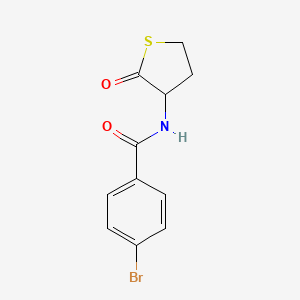

4-bromo-N-(2-oxothiolan-3-yl)benzamide

Description

4-Bromo-N-(2-oxothiolan-3-yl)benzamide is a brominated benzamide derivative featuring a thiolactone (2-oxothiolan) moiety. The compound’s structure comprises a benzene ring substituted with a bromine atom at the para position, linked via an amide bond to a 2-oxothiolan-3-yl group. This configuration confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Structurally analogous compounds often differ in substituents (e.g., halogens, methoxy groups) or heterocyclic systems (e.g., thiazole, chromenone), leading to variations in pharmacological profiles.

Properties

IUPAC Name |

4-bromo-N-(2-oxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c12-8-3-1-7(2-4-8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZLVCSKLAWSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-oxothiolan-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial processes may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxothiolan ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine or sodium hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Oxidation and Reduction Reactions: Sulfoxides, sulfones, thiols, or thioethers, depending on the specific reaction conditions.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

4-bromo-N-(2-oxothiolan-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxothiolan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or mod

Biological Activity

4-Bromo-N-(2-oxothiolan-3-yl)benzamide is a chemical compound notable for its unique structural features, including a bromine atom and an oxothiolan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN2O2S, with a molecular weight of approximately 300.17 g/mol. The presence of the oxothiolan moiety enhances its biological interactions, making it a candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby modulating biological processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although comprehensive investigations are needed to confirm these effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition capabilities. For instance, studies on related benzamide derivatives have shown significant inhibition against various enzymes, impacting critical biochemical pathways .

Antimicrobial Properties

A study evaluating the antimicrobial activity of substituted benzamides found that certain derivatives demonstrated notable efficacy against mycobacterial species, suggesting that this compound could possess similar effects . Further research is needed to explore its spectrum of activity against different pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-methoxy-N-(2-oxothiolan-3-yl)benzamide | Methoxy group instead of bromine | Different solubility and reactivity profiles |

| 2-nitro-N-(2-oxothiolan-3-yl)benzamide | Nitro group substitution | Exhibits different biological activities due to nitro group |

| 4-methyl-N-(2-oxothiolan-3-yl)benzamide | Methyl group instead of bromo | Affects interaction with biological targets |

| 4-bromo-N-(2-thiazolyl)benzamide | Thiazole ring instead of oxothiolan | Potentially different pharmacological profiles |

This comparative analysis illustrates how variations in functional groups can influence the biological activity and reactivity of benzamide derivatives.

Case Studies

- Case Study on Enzyme Inhibition : A study focusing on substituted quinoline derivatives revealed that modifications in the benzamide structure can lead to enhanced enzyme inhibition. This finding supports the hypothesis that this compound may similarly affect enzyme activity through structural modifications .

- Antimicrobial Efficacy Assessment : Another investigation assessed various benzamide compounds for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain structural features contributed significantly to their efficacy, suggesting a pathway for exploring the antimicrobial potential of this compound .

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

| Compound Name | Core Structure | Substituents/Functional Groups | Key Properties |

|---|---|---|---|

| 4-Bromo-N-(2-oxothiolan-3-yl)benzamide | Benzamide + thiolactone | Br (para), 2-oxothiolan | Enhanced electrophilicity, rigidity |

| 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | Benzamide + chromenone | Br (para), chromenone | Chromophore activity, π-π stacking |

| 3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide | Benzamide + thiolactone | Cl (meta, para) | Higher lipophilicity |

| 4-Bromo-N-(3-cyanothiophen-2-yl)benzamide | Benzamide + thiophene | Br (para), cyano group | Electron-withdrawing effects |

| N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide | Benzamide + dioxothiolane | OCH₃ (ortho), dioxothiolane | Improved solubility |

Key Observations :

- The thiolactone moiety in this compound distinguishes it from chromenone- or thiophene-containing analogs, offering distinct hydrogen-bonding and conformational stability .

- Bromine vs.

- Methoxy groups (e.g., in N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide) improve aqueous solubility but may reduce membrane permeability compared to halogenated analogs .

Key Findings :

- Chromenone-thiazole hybrids (e.g., 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide) demonstrate superior anticancer activity due to dual targeting of DNA topoisomerases and intercalation .

- Thiolactone-containing compounds like 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide show neuroprotective effects via redox modulation, suggesting a niche for the parent compound in neurodegenerative research .

- Halogenated benzamides generally exhibit stronger cytotoxic profiles than non-halogenated analogs, though specific activity depends on substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.